molecular formula HC5H5N(+)<br>C5H6N+ B092312 Pyridinium CAS No. 16969-45-2

Pyridinium

Cat. No.: B092312
CAS No.: 16969-45-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-UHFFFAOYSA-O
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Description

Pyridinium is a useful research compound. Its molecular formula is HC5H5N(+) and its molecular weight is 80.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyridinium derivatives have shown promising results in anticancer research. For instance, novel this compound fullerene derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including drug-resistant strains. These compounds demonstrated significant inhibition of cell proliferation and induced oxidative stress in cancer cells, making them potential candidates for new anticancer agents .

Antimicrobial Properties
this compound salts are recognized for their antimicrobial properties. Quaternary this compound salts have been extensively studied as effective germicides and are utilized in various pharmaceutical applications. Their structure allows for modifications that enhance their efficacy against a broad spectrum of microorganisms .

Gene Delivery

This compound cationic lipids have emerged as valuable tools for non-viral gene delivery systems. These lipids facilitate the transport of nucleic acids into cells by forming lipoplexes with DNA or RNA, enhancing transfection efficiency. Research indicates that structural variations in this compound lipids can significantly influence their gene delivery capabilities .

Materials Science

Ionic Liquids
this compound ionic liquids are notable for their unique properties, such as low volatility and high thermal stability. They are used in various applications, including solvent systems for chemical reactions and as electrolytes in batteries. Their tunable nature allows for the design of ionic liquids with specific properties tailored to particular industrial needs .

Cationic Surfactants

This compound compounds serve as effective cationic surfactants due to their amphiphilic nature. These surfactants are employed in cosmetics, detergents, and industrial processes due to their ability to reduce surface tension and enhance solubilization . The biodegradability of certain this compound salts makes them environmentally friendly alternatives in various applications.

Summary Table of this compound Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryAnticancer agents, antimicrobial agentsEffective against drug-resistant cancer cells; germicides
Gene DeliveryNon-viral gene delivery systemsHigh transfection efficiency with structural modifications
Materials ScienceIonic liquidsLow volatility; used as solvents and electrolytes
Cationic SurfactantsCosmetics, detergentsBiodegradable; effective at reducing surface tension

Case Studies

  • Antitumor Activity of this compound Fullerene Derivatives
    A study synthesized mono-adduct fullerene derivatives functionalized with this compound groups that exhibited potent antiproliferative activity against various cancer cell lines, including those resistant to traditional therapies . In vivo studies further confirmed significant antitumor effects in mouse models.
  • Gene Delivery Efficiency
    Research on this compound cationic lipids demonstrated that specific structural modifications could enhance the delivery of genetic material into cells, highlighting the potential for developing effective gene therapy vectors .
  • Biodegradable Cationic Surfactants
    Quaternary this compound salts have been developed as biodegradable surfactants that decompose into non-toxic fragments. These surfactants have found applications in personal care products and industrial processes due to their environmental compatibility .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing pyridinium-based ionic liquids (ILs) with high purity?

  • Methodology : Use quaternization reactions between pyridine derivatives and alkyl halides, followed by anion exchange (e.g., metathesis with AgNO₃ for halide removal). Purification via recrystallization or column chromatography is critical. Validate purity using 1H^1H-NMR, elemental analysis, and mass spectrometry. For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and characterize intermediates .

Q. How should researchers characterize the thermal stability of this compound salts?

  • Methodology : Employ thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Compare results with literature values (e.g., this compound ILs typically degrade above 200°C) and ensure calibration against standard reference materials .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound complexes?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm cation structure and anion interactions. Infrared (IR) spectroscopy identifies functional groups (e.g., C–N stretching at ~1640 cm⁻¹). For dynamic behavior, employ time-resolved fluorescence or electron paramagnetic resonance (EPR) spectroscopy .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound ILs’ solvation dynamics?

  • Methodology : Apply density functional theory (DFT) to model cation-anion interactions and solvation shells. Validate with molecular dynamics (MD) simulations using force fields parameterized for this compound systems (e.g., OPLS-AA). Cross-check simulation results with experimental data, such as neutron scattering or dielectric relaxation spectroscopy .

Q. How to address contradictions in reported catalytic activity of this compound ILs in organic reactions?

  • Methodology : Conduct systematic studies varying IL substituents (e.g., alkyl chain length, anion type) and reaction parameters (temperature, solvent polarity). Use kinetic profiling (e.g., Arrhenius plots) and control experiments to isolate IL effects. Perform meta-analyses of literature data to identify outliers or methodological inconsistencies .

Q. What strategies resolve discrepancies in electrochemical stability data for this compound-based electrolytes?

  • Methodology : Standardize testing protocols (e.g., scan rates in cyclic voltammetry, electrode materials). Account for impurities by correlating electrochemical windows with purity metrics (e.g., halide content via ion chromatography). Compare with reference systems (e.g., imidazolium ILs) to contextualize results .

Q. How to design experiments probing the microstructure of this compound ILs in confined environments (e.g., nanopores)?

  • Methodology : Use small-angle X-ray scattering (SAXS) or atomic force microscopy (AFM) to study IL organization. Pair with confinement simulations (e.g., Monte Carlo methods) to predict phase behavior. Validate with in situ Raman spectroscopy under varying pressure/temperature conditions .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound IL research?

  • Guidelines : Publish detailed synthetic protocols, including raw material sources and purification steps. Share characterization data (e.g., NMR spectra) in supplementary materials. Adhere to IUPAC nomenclature and report uncertainties in measurements (e.g., ±0.1°C for thermal data) .

Q. What frameworks assist in formulating this compound-focused research questions?

  • Guidelines : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For applied studies, adapt PICO (Population: IL composition; Intervention: functionalization; Comparison: benchmark materials; Outcome: performance metrics). Prioritize gaps in structure-property relationships or unexplored anions (e.g., borates) .

Q. How to validate mechanistic hypotheses in this compound-mediated reactions?

  • Guidelines : Employ isotopic labeling (e.g., 13C^{13}C-pyridine) to track reaction pathways. Use operando spectroscopy (e.g., FTIR-ATR) to monitor intermediate species. Compare with computational reaction coordinate diagrams to confirm transition states .

Q. Data Analysis and Literature Integration

Q. How to reconcile conflicting literature data on this compound ILs’ ionic conductivity?

  • Methodology : Normalize data for temperature, viscosity, and measurement technique (e.g., impedance spectroscopy vs. direct current). Perform multivariate regression to identify dominant factors (e.g., cation symmetry, anion size). Publish raw datasets in repositories like Zenodo for transparency .

Q. What statistical approaches are suitable for analyzing structure-activity relationships in this compound derivatives?

  • Methodology : Apply principal component analysis (PCA) to reduce multidimensional data (e.g., substituent effects on melting point). Use machine learning (e.g., random forests) to predict properties from structural descriptors. Validate models with leave-one-out cross-validation .

Q. Ethical and Reporting Standards

Q. How to ethically report negative results in this compound research?

  • Guidelines : Disclose failed syntheses or non-functional ILs in supplementary materials to prevent redundant work. Use platforms like Journal of Negative Results to share insights into synthesis pitfalls or unstable intermediates .

Q. What are best practices for citing this compound-related literature?

  • Guidelines : Prioritize primary sources over reviews. Use digital object identifiers (DOIs) for traceability. Avoid "citation stacking" by including diverse perspectives (e.g., conflicting mechanistic studies) .

Properties

IUPAC Name

pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407294
Record name Pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16969-45-2
Record name Pyridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16969-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINIUM CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ2DM8Q8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aminomethylphosphonic acid (Aldrich Chem. Co.) is reacted with trityl chloride in the presence of triethylamine. The dianionic phosphonate product, where the counter ions are triethylammonium, is mixed with an excess of reagent suitable for adding the desired pendant X moiety (e.g., addition of methanol gives X=methoxy, and addition of dimethylamine gives X=N(CH3)2) and then a carbodiimide, such as dicyclohexylcarboiimide (DCC), is added. The resultant monoanionic product is shaken with a mixture of water and chloroform containing pyridinium hydrochloride. This procedure gives a monoionic phosphonic acid having a pyridinium counter ion. This product is added to chloroform containing N4-Benzoylcytidine-2',3'-phenylboronate and DCC is added. The product is dried and chromatographed on silica using methanol/chloroform mixtures. The pure product is next treated with 1,3-dihydroxypropane to give Structure 2 of FIG. 12, and a portion is further treated with acetic acid in trifluoroethanol.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Quinolinium and pyridinium compounds were prepared by heating equimolar amounts of quinoline or pyridine with a chloro- or bromoalkyl of about 4 to about 10 carbons, or a chloro- or bromoalkylaryl of about 7 to about 20 carbons, to a temperature up to about 125° C. in about 30% aqueous alcohol. The reaction product was analyzed for free halide, and used without further purification.
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